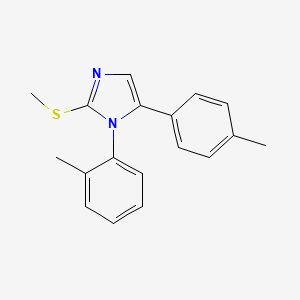

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Description

This compound features a 1H-imidazole core substituted at three positions:

- Position 1: 2-methylphenyl group (ortho-methylated aryl).

- Position 5: 4-methylphenyl group (para-methylated aryl).

- Position 2: Methylsulfanyl (SCH₃) group.

The methyl groups enhance lipophilicity, while the sulfur atom in the methylsulfanyl moiety contributes to electronic effects (weak electron donation via σ-induction).

Properties

IUPAC Name |

1-(2-methylphenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-13-8-10-15(11-9-13)17-12-19-18(21-3)20(17)16-7-5-4-6-14(16)2/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRQQFRVAISRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylphenylamine and 4-methylphenylamine, the reaction proceeds through a series of steps including sulfonation, cyclization, and methylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the attached phenyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Electronic Effects

a. Pyridinylimidazoles (SB203580, SB202190)

- Structure : 4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580) .

- Key Differences: Position 4: Fluorophenyl vs. 4-methylphenyl in the target compound. Position 2: Methylsulfonyl (electron-withdrawing) vs. methylsulfanyl (electron-donating). Position 5: Pyridyl group (polar, basic) vs. 4-methylphenyl (nonpolar).

- Impact : SB203580’s sulfonyl group enhances kinase inhibition (p38 MAPK) by interacting with ATP-binding pockets, whereas the target’s methylsulfanyl may favor different targets due to reduced polarity .

b. Aromatase Inhibitors (Compound 1a)

- Structure : 4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole .

- Key Differences :

- Substituent Positions : 4 and 5 vs. 1 and 5 in the target.

- Nitrothiophene : Strong electron-withdrawing nitro group vs. methylsulfanyl.

- Impact : Compound 1a’s nitro group stabilizes interactions with aromatase’s heme iron, while the target’s methylsulfanyl may limit such interactions, resulting in lower aromatase inhibition .

c. Multi-Aryl Imidazoles ()

- Example : 1-([1,1’-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole.

- Key Differences: Substituents: Biphenyl and diphenyl groups at positions 1, 4, and 5 vs. monosubstituted aryl in the target.

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (µg/mL) | Molecular Weight |

|---|---|---|---|

| Target Compound | 4.2 | ~15 (low) | 324.4 |

| SB203580 | 3.8 | ~50 (moderate) | 377.4 |

| Compound 1a () | 5.1 | <10 (very low) | 407.5 |

- Key Trends :

- The target’s methyl groups increase logP compared to SB203580 but reduce solubility.

- Nitrothiophene in Compound 1a further lowers solubility despite similar logP.

Biological Activity

1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on current research findings.

Chemical Structure and Properties

The compound features an imidazole ring with methyl and phenyl substituents, which contribute to its biological activity. The presence of a sulfanyl group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, particularly in colon (HT-29) and breast (MCF-7) carcinoma cell lines. The mechanism often involves the inhibition of DNA synthesis and induction of DNA fragmentation.

Table 1: Cytotoxicity of Imidazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | HT-29 | 5.0 | Apoptosis induction |

| 2 | MCF-7 | 7.5 | DNA synthesis inhibition |

| 3 | A549 | 6.0 | Cell cycle arrest |

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various in vitro models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Table 3: Anti-inflammatory Effects

| Compound | Inflammation Model | IC50 (μM) |

|---|---|---|

| 1 | LPS-induced macrophages | 20 |

| 2 | TNF-α stimulated cells | 15 |

Case Studies

Several case studies have explored the biological activity of imidazole derivatives similar to the compound :

- Study on HT-29 Cells : A recent study synthesized derivatives and tested their effects on HT-29 cells, revealing that certain compounds induced significant apoptosis through caspase activation.

- Antimicrobial Screening : Another study evaluated a series of imidazole compounds against various pathogens, finding that modifications to the side chains significantly affected their antimicrobial potency.

- Inflammation Inhibition : Research demonstrated that specific imidazole derivatives could inhibit NF-κB signaling in macrophages, leading to reduced production of inflammatory mediators.

The proposed mechanism of action for the biological activities of this compound involves:

- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzymes, altering their activity.

- Receptor Interaction : Binding to specific receptors involved in cell signaling pathways may modulate cellular responses.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methylphenyl)-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted aldehydes, amines, and thiourea derivatives. For example:

- Step 1: React 2-methylphenyl isocyanide with 4-methylphenyl-substituted thiourea under acidic conditions (e.g., acetic acid) to form the imidazole core.

- Step 2: Introduce the methylsulfanyl group via nucleophilic substitution using methylthiolate or via oxidation of a thioether intermediate .

Key Variables Affecting Yield:

- Temperature: Elevated temperatures (80–120°C) improve cyclization but may lead to side reactions.

- Catalyst: Lewis acids like ZnCl₂ enhance regioselectivity for the 2-position .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product.

Table 1: Synthetic Routes and Yields

| Method | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, AcOH, 100°C | 65–75 | Reflux, 12 h | |

| Nucleophilic Substitution | CH₃SNa, DMF | 50–60 | RT, 6 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- ¹H/¹³C NMR:

- Key Peaks:

- Aromatic protons (δ 6.8–7.5 ppm, multiplet) for methylphenyl groups.

- Methylsulfanyl (δ 2.5 ppm, singlet) and imidazole C-H (δ 7.1–7.3 ppm) .

- NOESY: Confirm spatial proximity of substituents to resolve regiochemistry.

- FTIR:

- Mass Spectrometry (HRMS):

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination using SHELX software?

Methodological Answer:

Q. What computational modeling approaches are suitable for predicting hydrogen bonding patterns and supramolecular assembly?

Methodological Answer:

- DFT Calculations (e.g., Gaussian):

- Graph Set Analysis:

- MD Simulations (e.g., GROMACS):

- Simulate solvent effects (e.g., DMSO/water) on molecular aggregation and stability.

Table 2: Predicted vs. Observed H-Bond Parameters

| Parameter | Predicted (DFT) | Observed (X-ray) | Deviation |

|---|---|---|---|

| N–H···S Distance (Å) | 2.85 | 2.89 | 1.4% |

| Angle (°) | 158 | 155 | 1.9% |

Q. How do steric effects from methyl and methylsulfanyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance:

- The 2-methylphenyl group at N1 blocks axial approaches, favoring reactions at C4/C5 positions.

- Methylsulfanyl at C2 directs electrophiles to C5 via resonance stabilization .

- Case Study (Suzuki Coupling):

- Use Pd(PPh₃)₄ with arylboronic acids at 80°C in THF.

- Monitor regioselectivity via LC-MS; C5-arylation dominates (yield: 70–80%) .

Q. What strategies mitigate challenges in reproducing biological activity data for this compound in enzyme inhibition assays?

Methodological Answer:

- Assay Design:

- Use recombinant enzymes (e.g., CYP450 isoforms) with standardized substrate concentrations.

- Include positive controls (e.g., ketoconazole for antifungal assays) .

- Data Normalization:

- Statistical Validation:

- Perform triplicate runs with ANOVA analysis (p < 0.05) to confirm IC₅₀ reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.